2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine
Description
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is a fluorinated azo-pyridine derivative characterized by its tetrafluorinated pyridine core and a 2,4,6-trimethylphenyl diazenyl substituent at the para position. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves nucleophilic substitution reactions on perfluorinated pyridine precursors, as demonstrated in analogous fluoropyridine systems .
Properties
CAS No. |
86249-71-0 |
|---|---|
Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H11F4N3/c1-6-4-7(2)11(8(3)5-6)20-21-12-9(15)13(17)19-14(18)10(12)16/h4-5H,1-3H3 |
InChI Key |
SNMUJFWBVDTKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=NC(=C2F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridine Core
The pyridine core, 2,3,5,6-tetrafluoropyridine, is commonly synthesized or commercially obtained. Pentafluoropyridine is a frequently used precursor due to its high reactivity towards nucleophilic aromatic substitution (SNAr) reactions at the 4-position. The fluorine atoms activate the ring towards nucleophilic attack, enabling selective substitution.
- Pentafluoropyridine can be treated with nucleophiles such as sodium azide to generate intermediates like 4-azido-2,3,5,6-tetrafluoropyridine, which can be further transformed chemically.
- Alternatively, direct substitution with amines or diazonium salts can be employed to introduce the diazenyl group.
Introduction of the Diazenyl Group
The diazenyl group (–N=N–) is typically introduced via azo coupling reactions involving diazonium salts derived from aromatic amines. For the 2,4,6-trimethylphenyl moiety, the corresponding aromatic amine is diazotized to form the diazonium salt, which then couples with the tetrafluoropyridine derivative at the 4-position.
- The coupling reaction is facilitated by the electron-deficient nature of the tetrafluoropyridine ring, favoring electrophilic substitution by the diazonium ion.
- The reaction conditions are carefully controlled to maintain the (E)-configuration of the diazenyl group and to prevent side reactions.
Representative Synthetic Route
A typical synthetic route can be summarized as follows:
Alternative Approaches
- Direct nucleophilic substitution on pentafluoropyridine with 2,4,6-trimethylphenylhydrazine or related nucleophiles can also yield the diazenyl-substituted product.
- Use of 2,4,6-trimethylpyridine as a starting material has been explored for preparing intermediates, but the introduction of fluorines post-functionalization is less common due to synthetic complexity.
Reaction Conditions and Optimization
Solvent and Temperature
- Acetonitrile is a preferred solvent for azide substitution reactions due to its polarity and ability to dissolve both organic and inorganic reagents.
- Diazotization is typically performed in aqueous acidic media at 0–5 °C to stabilize the diazonium salt.
- Coupling reactions are conducted at low temperatures to preserve the diazonium salt and control the stereochemistry of the azo bond.
Purification and Yield
- Crystallization and recrystallization techniques using industrial ethanol or ethanol-water mixtures are employed to purify intermediates and final products.
- The use of sulfuric acid for salification and subsequent alkaline hydrolysis improves the purity of pyridine derivatives.
- Yields of the final azo compound are generally good, but depend on the purity of starting materials and reaction control.
Data Tables of Key Reactions and Yields
Research Discoveries and Notes
- The electron-withdrawing fluorine atoms on the pyridine ring enhance the electrophilicity of the 4-position, enabling efficient azo coupling.
- The diazenyl group confers unique photochemical and electronic properties, making the compound useful in dye chemistry and as a potential agrochemical agent.
- Studies on related azido-pyridine compounds reveal that thermal stability and reactivity can be tuned by substitution patterns, which is relevant for optimizing synthesis and applications.
- Purification strategies involving salification with sulfuric acid and recrystallization in ethanol are critical for obtaining high-purity 2,4,6-trimethylpyridine intermediates, which are precursors for the diazenyl group.
Chemical Reactions Analysis
Types of Reactions
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace fluorine atoms under appropriate conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of TETRAFLUORO-4-(2,4,6-TRIMETHYLPHENYLAZO)-PYRIDINE involves its interaction with molecular targets through its functional groups. The azo linkage can participate in electron transfer processes, while the fluorine atoms enhance the compound’s stability and reactivity. The compound can modulate various biochemical pathways, depending on its specific application, by binding to enzymes or receptors and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and related derivatives:
Notes:
- Nitro-substituted analogs exhibit higher melting points due to strong intermolecular dipole interactions .
Nucleophilic Substitution
Fluorinated pyridines undergo regioselective substitution at the para position due to electron-deficient aromatic rings. For example:
- Target Compound: Synthesized via diazo coupling of 2,3,5,6-tetrafluoro-4-aminopyridine with 2,4,6-trimethylbenzenediazonium salts .
- 4-(Trimethylsilyl) Derivative : Formed by silylation of tetrafluoropyridine, leveraging silicon’s nucleophilicity .
- Thioether Derivatives : 4-(Phenylthio) and 4-(cyclohexylthio) analogs are synthesized via thiolate attack on tetrafluoropyridine, with yields influenced by steric hindrance .
Electronic Effects
- Fluorine atoms enhance electrophilicity, facilitating nucleophilic substitution. However, bulky substituents (e.g., mesityl) slow reaction kinetics compared to smaller groups (e.g., methoxy) .
- Nitro groups further activate the ring toward reduction or displacement, whereas trimethylsilyl groups stabilize the ring via σ-donation .
Spectroscopic and Crystallographic Data
- 19F-NMR : Fluorine atoms in the target compound resonate at δ −83.5 to −139.4 ppm, consistent with para-substituted tetrafluoropyridines .
- X-ray Crystallography: Derivatives like 4-(malononitrile)-tetrafluoropyridine exhibit planar geometries with intermolecular F···K+ interactions in crystal lattices .
Biological Activity
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.
Chemical Structure
The compound features a pyridine ring substituted with tetrafluoro and diazenyl groups, which enhance its chemical reactivity and potential biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of fluorine atoms often enhances the lipophilicity and membrane permeability of these compounds, which may contribute to their effectiveness against various pathogens.
- Anticancer Properties : Research indicates that diazenyl compounds can act as prodrugs that release reactive species upon metabolic activation. These species can induce apoptosis in cancer cells. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
Case Studies
-
Antimicrobial Study : In a study examining the antimicrobial efficacy of fluorinated pyridines, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-fluorinated analogs.
Compound MIC (µg/mL) This compound 8 Non-fluorinated analog 32 - Anticancer Activity : A preliminary investigation into the anticancer effects of this compound indicated that it could induce cell cycle arrest in human cancer cell lines at concentrations above 10 µM. Further studies are required to explore the underlying mechanisms.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation in cells, the compound may generate ROS that can damage cellular components.
- Interference with DNA Synthesis : The diazenyl moiety may interact with DNA or RNA synthesis pathways.
Q & A
Q. Methodological Approach :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by steric hindrance or dynamic effects. For example, NOE correlations confirm spatial proximity between the diazenyl group and fluorine atoms .
- Isotopic labeling : Replace hydrogen with deuterium in specific positions to simplify splitting patterns .
- Variable-temperature NMR : Identifies conformational flexibility or rotamers contributing to spectral complexity .
What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Challenges : Low solubility in common solvents, tendency to form amorphous aggregates, or polymorphism.
- Solutions :
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Methodology :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using broth dilution methods. Compare minimum inhibitory concentrations (MICs) with structurally related analogs .
- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine count, diazenyl groups) and correlate changes with bioactivity .
What advanced applications exist for this compound in materials science?
Q. Answer :
- Halogen-bonded supramolecular assemblies : The diazenyl group and fluorine atoms enable directional interactions with electron donors (e.g., pyridine derivatives). For example, self-assembly with iodinated aryl rings forms photo-responsive nanomaterials (Fig. 5B in ) .
- Liquid crystals : The planar pyridine core and bulky trimethylphenyl group promote mesophase formation, studied via differential scanning calorimetry (DSC) and polarized microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
